

Application Notes and Protocols for PF-05198007 in Cultured Neurons

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Compound of Interest

Compound Name: PF-05198007

Cat. No.: B8666835

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Introduction

PF-05198007 is a potent and highly selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a key determinant of pain sensation, as evidenced by human genetic studies. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. **PF-05198007** serves as a valuable pharmacological tool to investigate the role of Nav1.7 in nociceptor physiology, including the initiation of action potentials, axonal conduction, and neurotransmitter release.[2] These application notes provide detailed protocols for the in vitro use of **PF-05198007** on cultured neurons to facilitate research into its mechanism of action and therapeutic potential.

Mechanism of Action

PF-05198007 selectively binds to the Nav1.7 channel, a critical component in the propagation of electrical signals in nociceptive (pain-sensing) neurons. By inhibiting this channel, **PF-05198007** effectively reduces neuronal excitability, thereby dampening the transmission of pain signals. Specifically, it has been shown to be involved in the upstroke phase of the nociceptor action potential and to influence synaptic transmission in the dorsal horn of the spinal cord.[1]

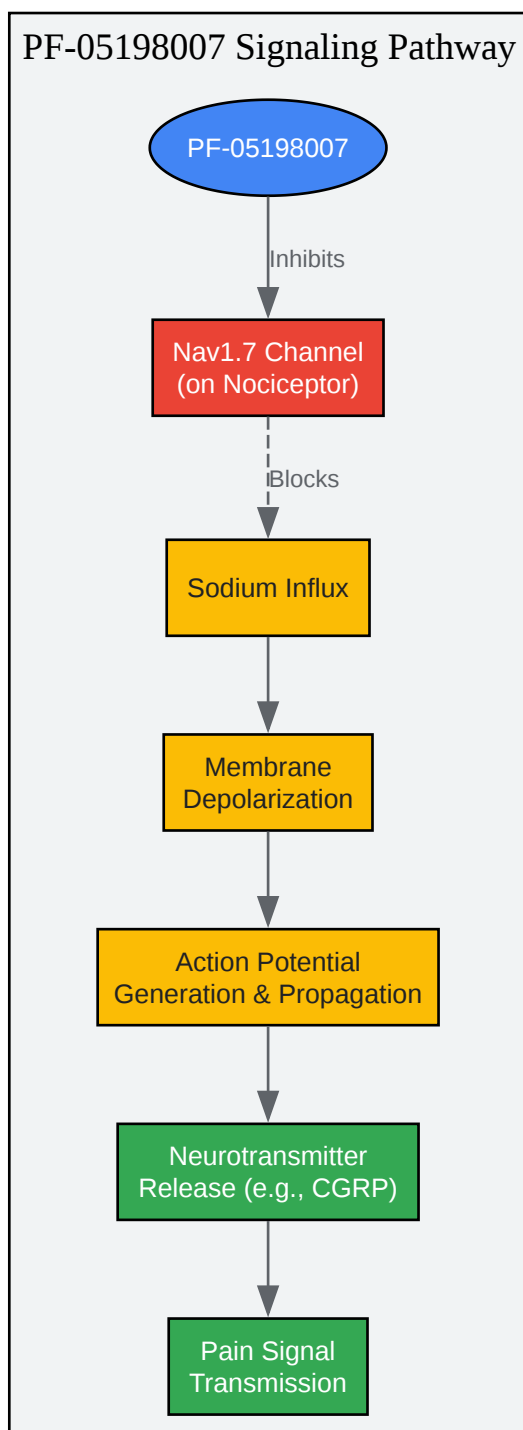
Quantitative Data

The following table summarizes key quantitative data for Nav1.7 inhibitors, including **PF-05198007** and its structural analog PF-05089771, from various in vitro and in vivo studies. This data is essential for designing experiments and interpreting results.

Parameter	Compound	Value	Cell Type / Model	Reference
Inhibition of Capsaicin-Induced Flare	PF-05198007	1 and 10 mg/kg (oral)	Wild-type mice	[3]
IC50 on Nav1.7 Current	PF-05089771	11 nM	HEK293 cells	[3]
Selectivity over other Nav channels	PF-05089771	>10-fold over other Nav channels, >1000-fold over Nav1.8	N/A	[3]
Effect on Neuronal Firing	PF-05089771	Dose-dependently suppressed action potentials	Mouse DRG neurons	[4]
Inhibition of native sodium currents	PF-05089771	~44% reduction at 100 nM	Mouse DRG neurons	[4]

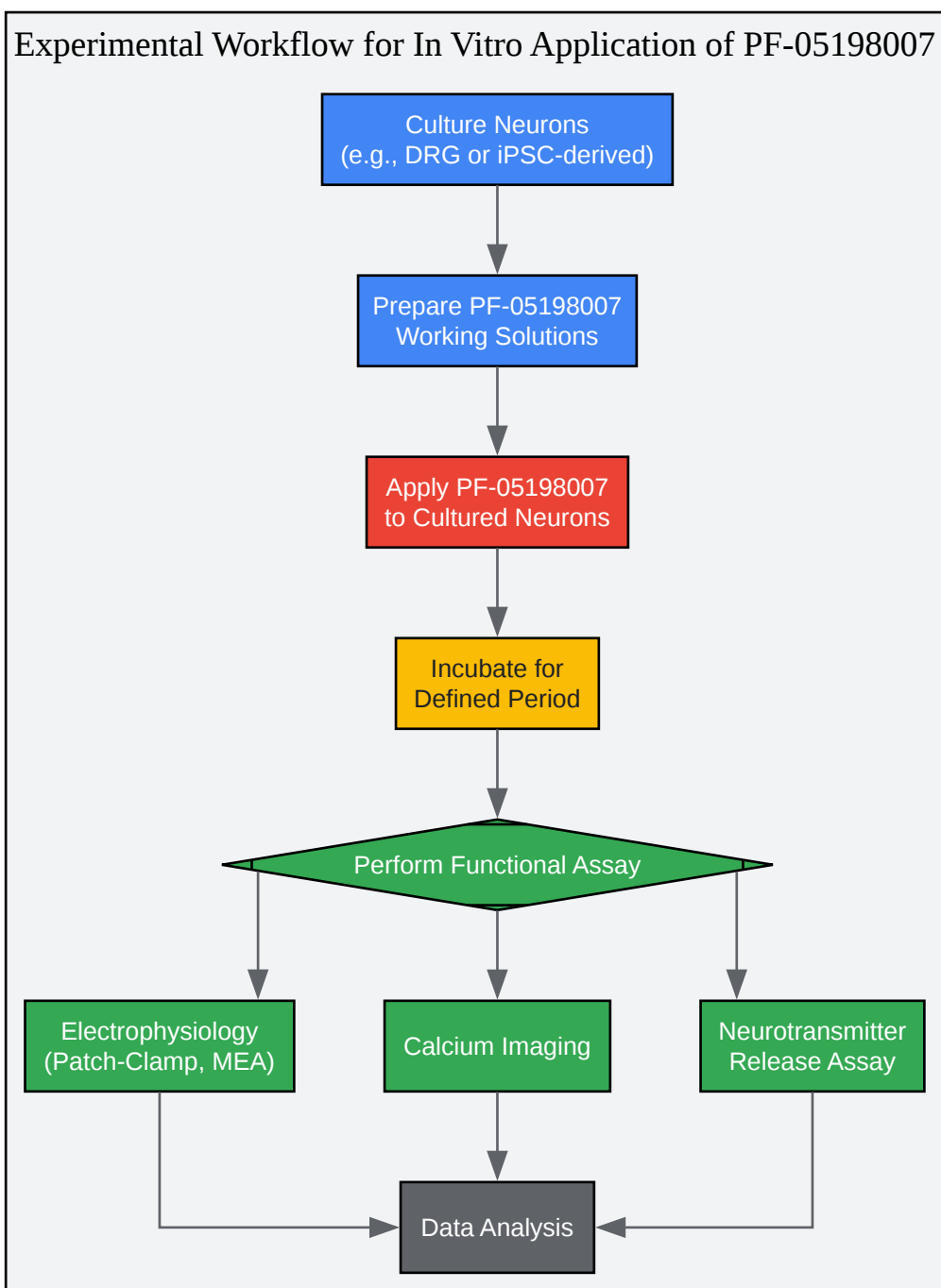
Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of **PF-05198007** and a typical experimental workflow for its application in cultured neurons.



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PF-05198007 inhibits the Nav1.7 channel, blocking sodium influx and subsequent pain signal transmission.



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A generalized workflow for studying the effects of **PF-05198007** on cultured neurons.

Experimental Protocols

Preparation of PF-05198007 Stock and Working Solutions

- Stock Solution Preparation:
 - Dissolve **PF-05198007** powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM).
 - Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage.
- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Dilute the stock solution in the appropriate extracellular recording solution or cell culture medium to the final desired concentrations.
 - Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control, and is typically kept below 0.1% to avoid solvent effects.

Culture of Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from established methods for isolating and culturing mouse DRG neurons.

Materials:

- Complete DMEM/F12 medium
- Collagenase/Dispase solution
- Trypsin
- Poly-D-lysine and Laminin-coated culture plates
- Nerve Growth Factor (NGF)

Procedure:

- Dissection and Digestion:
 - Isolate DRGs from the vertebral column of mice.
 - Digest the ganglia in a collagenase/dispase solution followed by trypsin to dissociate the neurons.
- Plating:
 - Plate the dissociated neurons onto poly-D-lysine and laminin-coated plates.
 - Culture the neurons in complete DMEM/F12 medium supplemented with NGF.
- Maintenance:
 - Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
 - Change half of the medium every 2-3 days.
 - Neurons are typically ready for experiments within 24-48 hours of plating.

Culture of Human iPSC-Derived Sensory Neurons

This protocol provides a general guideline for culturing commercially available human iPSC-derived sensory neurons.

Materials:

- Specialized sensory neuron maintenance medium
- Coating reagents (e.g., Matrigel)
- Growth factors (e.g., GDNF, BDNF, NGF, NT-3)

Procedure:

- Plating:

- Thaw cryopreserved iPSC-derived sensory neuron progenitors according to the manufacturer's instructions.
- Plate the cells on Matrigel-coated plates in sensory neuron maintenance medium.
- Maturation:
 - Culture the neurons for several weeks to allow for maturation and the development of functional properties.
 - The medium should be supplemented with a cocktail of growth factors to promote survival and differentiation.
 - Mature sensory neurons expressing Nav1.7 are typically ready for assays after 5-6 weeks in culture.^[5]

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is for recording sodium currents and action potentials from cultured neurons.

Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Internal Solution (for sodium currents, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3 with CsOH.

Procedure:

- Recording:
 - Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
 - Perfuse the chamber with the external solution.
 - Obtain whole-cell patch-clamp recordings from individual neurons.

- Voltage-Clamp for Nav1.7 Currents:
 - Hold the neuron at a potential of -100 mV.
 - Apply depolarizing voltage steps to elicit sodium currents.
 - To assess the effect of **PF-05198007**, apply the compound via the perfusion system and record currents before and after application.
- Current-Clamp for Action Potentials:
 - Record the resting membrane potential.
 - Inject depolarizing current steps of increasing amplitude to elicit action potentials.
 - Apply **PF-05198007** and measure changes in action potential threshold, firing frequency, and other parameters.

Calcium Imaging

This protocol is for measuring changes in intracellular calcium as an indicator of neuronal activity.

Materials:

- Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)
- Fluorescence microscope with an appropriate filter set and a fast-acquisition camera.

Procedure:

- Loading:
 - Incubate cultured neurons with a membrane-permeant calcium indicator dye (e.g., Fura-2 AM) in the recording solution.
 - Allow sufficient time for the dye to be taken up by the cells and for de-esterification to occur.

- Imaging:
 - Stimulate the neurons to induce activity (e.g., with high potassium, capsaicin, or electrical field stimulation).
 - Record the changes in fluorescence intensity over time.
 - Apply **PF-05198007** to the bath and repeat the stimulation to determine its effect on calcium transients.

Neurotransmitter Release Assay

This protocol is for measuring the release of neurotransmitters, such as Calcitonin Gene-Related Peptide (CGRP), from cultured sensory neurons.

Procedure:

- Stimulation and Collection:
 - Pre-incubate cultured neurons with **PF-05198007** or vehicle.
 - Stimulate the neurons with a depolarizing agent (e.g., high potassium or capsaicin) to induce neurotransmitter release.
 - Collect the supernatant for analysis.
- Quantification:
 - Measure the concentration of the released neurotransmitter in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
 - Compare the amount of neurotransmitter released in the presence and absence of **PF-05198007**.

Conclusion

PF-05198007 is a critical tool for investigating the role of Nav1.7 in pain signaling. The protocols provided here offer a comprehensive guide for its application in in vitro neuronal

cultures. By utilizing these methodologies, researchers can further elucidate the mechanism of action of **PF-05198007** and its potential as a novel analgesic.

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